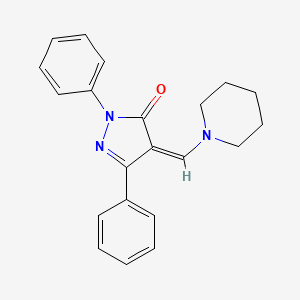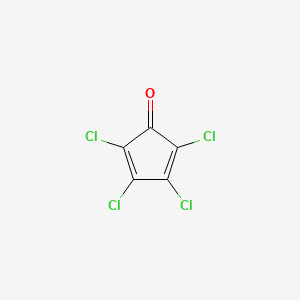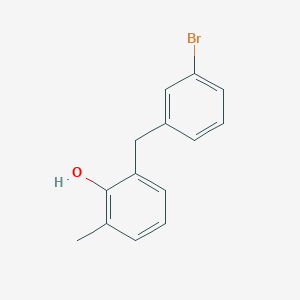
2-(3-Bromobenzyl)-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromobenzyl group attached to the phenol ring, along with a methyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)-6-methylphenol typically involves the bromination of benzyl alcohol followed by a series of reactions to introduce the methyl and phenol groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromobenzyl)-6-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohols and derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromobenzyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Bromobenzyl)-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the methyl group.
3-Bromophenylboronic acid: Contains a boronic acid group instead of the phenol group.
N-(3-Bromobenzyl) noscapine: A noscapine derivative with a similar bromobenzyl group.
Uniqueness
2-(3-Bromobenzyl)-6-methylphenol is unique due to the presence of both the bromobenzyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6279-09-0 |
|---|---|
Molekularformel |
C14H13BrO |
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3 |
InChI-Schlüssel |
FJNUOKJKIQAVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)


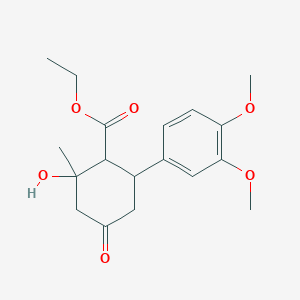
![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)

![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)
![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
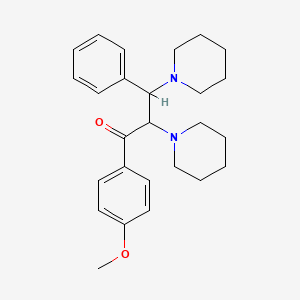
![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
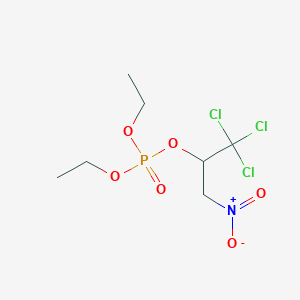
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
